molecular formula C11H19NO2 B1599918 tert-Butyl cyclohex-2-en-1-ylcarbamate CAS No. 91230-16-9

tert-Butyl cyclohex-2-en-1-ylcarbamate

Cat. No. B1599918
CAS RN: 91230-16-9
M. Wt: 197.27 g/mol
InChI Key: IGUWAWPWEGILKR-UHFFFAOYSA-N
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Description

“tert-Butyl cyclohex-2-en-1-ylcarbamate” is a chemical compound with the CAS Number: 91230-16-9 . The IUPAC name for this compound is tert-butyl 2-cyclohexen-1-ylcarbamate . It has a molecular weight of 197.28 .


Molecular Structure Analysis

The InChI code for “tert-Butyl cyclohex-2-en-1-ylcarbamate” is 1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.28 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Efficient Stereoselective Synthesis

An efficient stereoselective route has been developed for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. This process, which avoids extensive use of column chromatography, demonstrates the compound's role in the synthesis of factor Xa inhibitors, highlighting its significance in medicinal chemistry and drug discovery (Wang et al., 2017).

Synthesis of Chiral Ligands and Peptide Nucleic Acids (PNAs)

Optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been synthesized through a practical method involving aziridine opening and optical resolution. This compound serves as a scaffold for chiral ligands and a modified backbone unit for PNAs, showing the chemical's utility in both catalysis and the development of biomimetic materials (Xu & Appella, 2006).

Intermediate for Lymphocyte Function-associated Antigen 1 Inhibitor

A practical and scalable synthesis has been described for (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This demonstrates the compound's importance in therapeutic development, especially in the context of immune response modulation (Li et al., 2012).

Detection of Volatile Acid Vapors

The organogelation properties of tert-butyl carbazole derivatives have been exploited to generate efficient chemosensors for the detection of volatile acid vapors, such as TFA, HCl, and acetic acid. This application underlines the compound's role in environmental monitoring and safety (Sun et al., 2015).

Catalysis and Organic Synthesis

Research on metal-catalyzed epoxidation of olefins with tert-butyl hydroperoxide highlights the compound's utility in organic synthesis, particularly in the production of epoxides from various olefins. This process is crucial for the manufacture of several important industrial chemicals and intermediates (Sheldon, 1973).

properties

IUPAC Name

tert-butyl N-cyclohex-2-en-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUWAWPWEGILKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434132
Record name tert-Butyl cyclohex-2-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl cyclohex-2-en-1-ylcarbamate

CAS RN

91230-16-9
Record name tert-Butyl cyclohex-2-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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